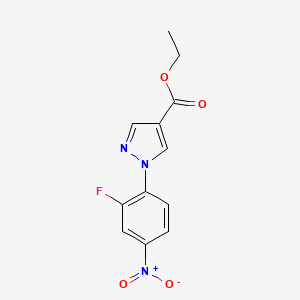
Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 2-fluoro-4-nitrophenyl group at the 1-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry, materials science, and chemical biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-Fluoro-4-Nitrophenyl Group: The 2-fluoro-4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (e.g., a pyrazole derivative) reacts with 2-fluoro-4-nitrobenzene.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
化学反应分析
Types of Reactions
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Ethyl 1-(2-substituted-4-nitrophenyl)-1H-pyrazole-4-carboxylate.
Hydrolysis: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
科学研究应用
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of specific enzymes or receptors.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
相似化合物的比较
Ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-(2-chloro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-(2-fluoro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of ethyl 1-(2-fluoro-4-nitro-phenyl)-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
219664-16-1 |
|---|---|
分子式 |
C12H10FN3O4 |
分子量 |
279.22 g/mol |
IUPAC 名称 |
ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)8-6-14-15(7-8)11-4-3-9(16(18)19)5-10(11)13/h3-7H,2H2,1H3 |
InChI 键 |
QPCRCMNRUZLJRG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


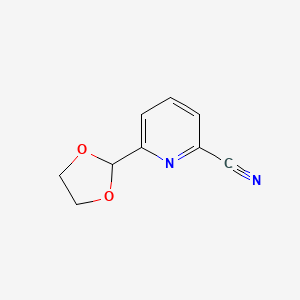
![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)
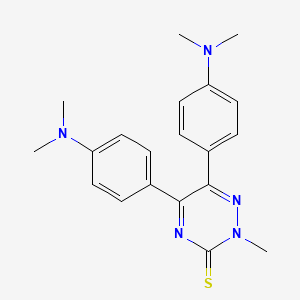
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
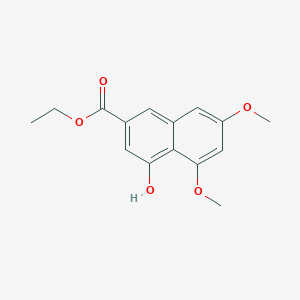
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)

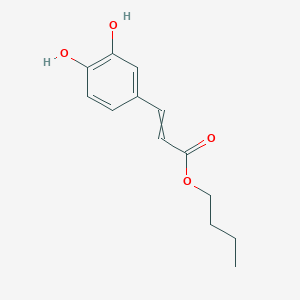
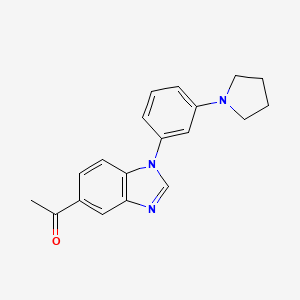
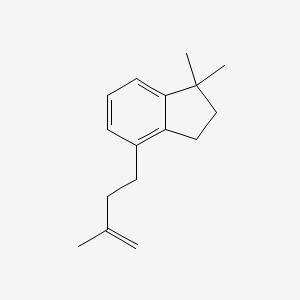
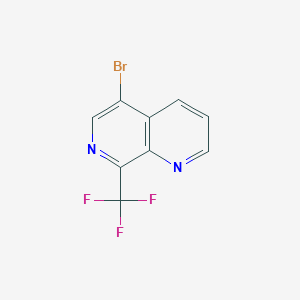
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
